molecular formula C14H17ClN2 B2426005 6-(Piperidin-4-yl)quinoline hydrochloride CAS No. 2140866-90-4

6-(Piperidin-4-yl)quinoline hydrochloride

Cat. No.: B2426005
CAS No.: 2140866-90-4
M. Wt: 248.75
InChI Key: WYCZOXHYRMJNBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(Piperidin-4-yl)quinoline hydrochloride” is a compound that contains a piperidine moiety . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

DNA Detection and Fluorescence Probes

6-(Piperidin-4-yl)quinoline hydrochloride derivatives have been explored for their potential in DNA detection. A study synthesized novel benzimidazo[1,2-a]quinolines, substituted with piperidine and other nuclei, and investigated their fluorescence properties. These compounds were found to have enhanced fluorescence emission intensity in the presence of ct-DNA, indicating their potential as DNA-specific fluorescent probes (Perin et al., 2011).

Antiproliferative Activity

Another significant application area of this compound derivatives is in antiproliferative research. Derivatives such as 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline showed considerable growth inhibition of human cancer cell lines, suggesting their potential as anticancer agents (Harishkumar et al., 2018).

Antimicrobial and Antifungal Activities

Compounds based on this compound have also demonstrated promising antimicrobial and antifungal properties. A study on fluoroquinolone derivatives, including 1-ethyl-6,8-difluoro-4-oxo-7(4-piperidin-1-yl) 1,4-dihydro-quinoline-3-carboxylic acid derivatives, revealed notable antimicrobial activities against various bacterial and fungal pathogens (Srinivasan et al., 2010).

Alzheimer's Disease and Neurodegenerative Disorders

Research on quinoline derivatives with a piperidine moiety indicated their potential in Alzheimer's disease treatment. A series of quinoline thiosemicarbazones were synthesized and evaluated against acetylcholinesterase and butyrylcholinesterase enzymes, essential targets in Alzheimer's disease. Several compounds showed potent inhibitory activities, indicating their potential as anti-Alzheimer therapeutics (Munir et al., 2021).

Properties

IUPAC Name

6-piperidin-4-ylquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.ClH/c1-2-13-10-12(3-4-14(13)16-7-1)11-5-8-15-9-6-11;/h1-4,7,10-11,15H,5-6,8-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCZOXHYRMJNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=C(C=C2)N=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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